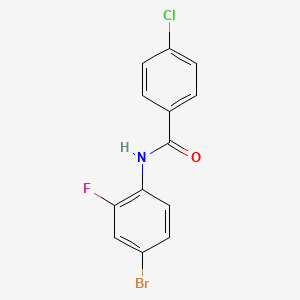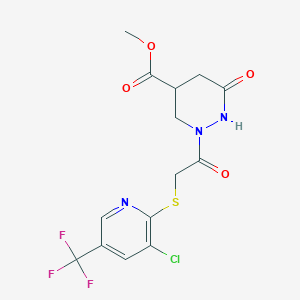
Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, and a carboxylate ester group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Aplicaciones Científicas De Investigación
Water Oxidation Catalysts
Research into ruthenium complexes for water oxidation has led to the development of compounds with significant potential for catalyzing the oxygen evolution reaction, an essential process in artificial photosynthesis and renewable energy technologies. Such complexes, including those derived from bridging ligands and ruthenium, show promise in enhancing the efficiency of water splitting reactions, which are crucial for hydrogen fuel production R. Zong, R. Thummel, 2005.
Synthesis of Pyrazolo and Pyrimidine Derivatives
The development of novel heterocyclic compounds, such as 4-aminopyrazolo[3,4-d]pyrimidine derivatives, has been achieved through the synthesis of substituted pyrimidines. These methodologies have implications for the creation of compounds with potential pharmaceutical applications, showcasing the versatility of pyrimidine chemistry in drug discovery A. Komkov et al., 2012.
Antimicrobial Activity of Heterocyclic Compounds
The synthesis of new heterocycles based on pyrazole sulfonamide derivatives demonstrates the potential for creating compounds with significant antimicrobial activity. Such research is critical for the development of new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002.
Herbicidal Activities of Pyridazine Derivatives
Investigations into pyridazine derivatives have identified compounds with potent herbicidal activities, highlighting the role of chemical synthesis in agricultural science. Such compounds offer new approaches to weed management, potentially leading to more efficient and sustainable agricultural practices Han Xu et al., 2008.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O4S/c1-25-13(24)7-2-10(22)20-21(5-7)11(23)6-26-12-9(15)3-8(4-19-12)14(16,17)18/h3-4,7H,2,5-6H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXIOKDGDAKPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)
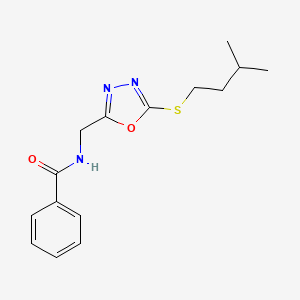
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)
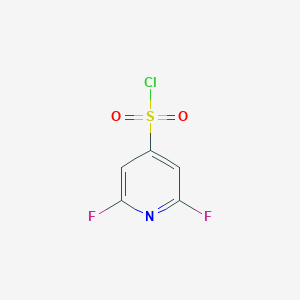
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)
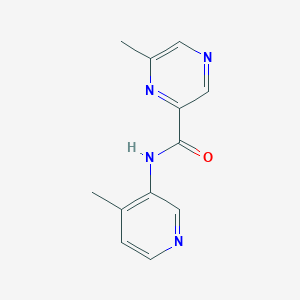

![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)

![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)
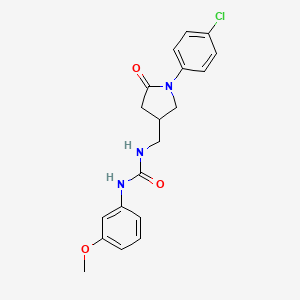
![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)
